N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide
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Overview
Description
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a difluorophenyl group and an oxazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Formation of 3,4-difluorophenylboronic acid: This intermediate is synthesized through the reaction of 3,4-difluorophenyl bromide with a boronic acid reagent under Suzuki coupling conditions.
Synthesis of 1,2-oxazole ring: The oxazole ring is formed by cyclization of an appropriate precursor, such as an α-haloketone, with hydroxylamine.
Coupling of intermediates: The final step involves coupling the 3,4-difluorophenylboronic acid with the oxazole intermediate using a palladium-catalyzed cross-coupling reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Shares a similar difluorophenyl group but differs in the position of the fluorine atoms and the presence of a fluorobenzamide core.
N-(3-ethynyl-2,4-difluorophenyl)sulfonamide: Contains an ethynyl group and a sulfonamide moiety, making it structurally distinct yet functionally similar in some applications.
Uniqueness
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide is unique due to its combination of a difluorophenyl group and an oxazole ring, which imparts specific chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C17H12F2N2O3 |
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Molecular Weight |
330.28 g/mol |
IUPAC Name |
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C17H12F2N2O3/c1-23-15-5-3-2-4-11(15)17(22)20-16-9-14(21-24-16)10-6-7-12(18)13(19)8-10/h2-9H,1H3,(H,20,22) |
InChI Key |
POBCWNLXDHVFTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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